Cationic Polymerizability Order: trans-trans vs. cis-cis vs. cis-trans
In cationic polymerization, the reactivity of 2,4-hexadiene isomers follows a specific, quantifiable order. The polymerizability increases in the order: trans-trans < cis-cis < cis-trans isomer [1]. Furthermore, in copolymerization with trans-trans isomer, the monomer reactivity ratio of cis-trans to trans-trans was determined to be 1.51 in toluene (nonpolar solvent) and 1.43 in nitroethane (polar solvent) [1]. This demonstrates that the cis-trans isomer is approximately 1.5 times more reactive than the trans-trans isomer in this copolymerization context.
| Evidence Dimension | Cationic Polymerization Reactivity |
|---|---|
| Target Compound Data | (E,E) isomer: Lowest reactivity in the series |
| Comparator Or Baseline | (Z,Z) isomer: Intermediate reactivity; (E,Z) isomer: Highest reactivity |
| Quantified Difference | Monomer reactivity ratio r(cis-trans/trans-trans) = 1.51 (in toluene), 1.43 (in nitroethane) |
| Conditions | Cationic homo- and copolymerization with BF3O(C2H5)2 catalyst in toluene or nitroethane solvent [1] |
Why This Matters
For applications requiring controlled polymer architecture or specific molecular weight distributions, the lower reactivity of the (E,E) isomer can be exploited to minimize unwanted side reactions, while the (E,Z) isomer is selected for faster polymerization kinetics.
- [1] Kamachi, M., Matsumura, K., & Murahashi, S. (1970). The Polymerization of 2,4-Hexadiene. III. Cationic Polymerizability of 2,4-Hexadiene Isomers. Polymer Journal, 1(4), 499-504. View Source
